2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one
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Overview
Description
2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of piperidine and azepane, which are both nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one typically involves the reaction of piperidine and azepane derivatives under specific conditions. One common method involves the alkylation of piperidine with an azepane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted piperidine and azepane derivatives
Scientific Research Applications
2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide
Uniqueness
2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one is unique due to its specific structural features, which include the presence of both piperidine and azepane rings. This dual-ring system imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new molecules with potential therapeutic applications.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-methoxy-1-(2-piperidin-4-ylazepan-1-yl)ethanone |
InChI |
InChI=1S/C14H26N2O2/c1-18-11-14(17)16-10-4-2-3-5-13(16)12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3 |
InChI Key |
ZUZMVQUSRAJJEC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCCCCC1C2CCNCC2 |
Origin of Product |
United States |
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